![molecular formula C9H12N4O2S B2375838 2-{3-甲基-7H-[1,2,4]三唑并[3,4-b][1,3,4]噻二唑-6-基}乙酸乙酯 CAS No. 571917-31-2](/img/structure/B2375838.png)

2-{3-甲基-7H-[1,2,4]三唑并[3,4-b][1,3,4]噻二唑-6-基}乙酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

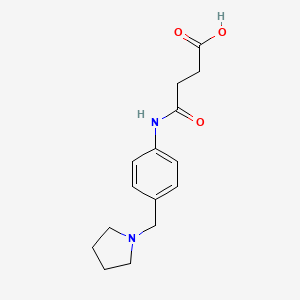

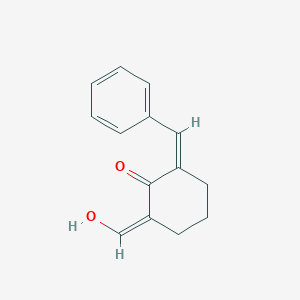

The compound “ethyl 2-{3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}acetate” belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .

Synthesis Analysis

The synthesis of such compounds often involves the use of 5-methyl isoxazole-3-carboxylic acid and thiocarbohydrazide as starting materials . The intermediate formed from these reactants can then be further reacted with substituted 3-(2-bromo acetyl) coumarins under simple reaction conditions to form the final product .

Molecular Structure Analysis

The molecular structure of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, such as the compound , is characterized by a five-membered triazole ring fused with a six-membered thiadiazine ring . This core structure is capable of accepting and donating hydrogen bonds, making it a precise pharmacophore with a bioactive profile .

Chemical Reactions Analysis

The chemical reactions involving these compounds often result in moderate to excellent yields . The utilization of the rigid [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine scaffold to lock the (Z, E)-butadiene linker of vinylogous CA-4 has been shown to be an effective strategy to maintain potent antiproliferative activity .

科学研究应用

Structure-Activity Relationship (SAR)

Understanding the structure–activity relationship of these compounds is crucial for drug design. Researchers explore how specific modifications affect biological activity, guiding rational drug development.

For more in-depth information, you can refer to the following research articles:

- Aggarwal, R., Hooda, M., Kumar, P., & Sumran, G. (2022). Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine Scaffold .

- Other relevant studies are also available .

未来方向

The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, including “ethyl 2-{3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}acetate”, have profound importance in drug design, discovery, and development . Researchers are focusing on the structure–activity relationship of these biologically important compounds for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases .

作用机制

Target of Action

The compound ethyl 2-{3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}acetate is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . This class of compounds has been found to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . The primary targets of this compound are likely to be enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . These enzymes play crucial roles in various biological processes, including metabolism, signal transduction, and cell proliferation .

Mode of Action

The mode of action of this compound is likely to involve specific interactions with its target enzymes due to its ability to accept and donate hydrogen bonds . This allows the compound to bind to the active sites of these enzymes, thereby inhibiting their activity . For instance, in the case of anticancer activity, the compound has been found to inhibit the activity of PARP-1 and EGFR, two key targets in cancer therapy .

Biochemical Pathways

The inhibition of these enzymes can affect various biochemical pathways. For example, the inhibition of carbonic anhydrase can disrupt the regulation of pH and fluid balance in the body . The inhibition of cholinesterase can increase the concentration of acetylcholine in the body, affecting nerve signal transmission . The inhibition of PARP-1 and EGFR can disrupt DNA repair and cell proliferation, leading to cell death in cancer cells .

Pharmacokinetics

In silico pharmacokinetic studies have been conducted on similar compounds . These studies can provide valuable insights into the ADME properties of this compound, which can impact its bioavailability and therapeutic efficacy.

Result of Action

The result of the compound’s action can vary depending on the specific target and biological context. For example, in the context of cancer therapy, the compound has been found to induce apoptosis in cancer cells . This is achieved by upregulating pro-apoptotic genes such as P53, Bax, caspase-3, caspase-8, and caspase-9, and downregulating the anti-apoptotic gene Bcl2 .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ability to donate and accept hydrogen bonds, thereby influencing its interaction with target enzymes . Additionally, the presence of other molecules in the environment can also affect the compound’s action, as they can compete with the compound for binding to the same target

属性

IUPAC Name |

ethyl 2-(3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O2S/c1-3-15-8(14)4-7-5-16-9-11-10-6(2)13(9)12-7/h3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZRLARKVVRRYJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NN2C(=NN=C2SC1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-N-[(3-methylimidazo[4,5-b]pyridin-2-yl)methyl]propanamide](/img/structure/B2375755.png)

![N1-(2-(dimethylamino)ethyl)-N2-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2375756.png)

![N-(4-methoxybenzyl)-4-[6-({2-[(2-methoxyethyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide](/img/structure/B2375760.png)

![N-(4-methoxybenzyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2375768.png)

![N-(2-fluorophenyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2375770.png)

![1,4-Bis[2-ethoxy-5-(propan-2-yl)benzenesulfonyl]piperazine](/img/structure/B2375773.png)

![N-(4-ethoxyphenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2375774.png)